BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Lipophilicity Drug-likeness Ester prodrug design

3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (CAS 300556-24-5) is a fully synthetic, polyheterocyclic small molecule (C₂₁H₁₁NO₅S, MW 389.4) that belongs to the coumarin–benzothiazole hybrid class. Its architecture integrates three pharmacophoric modules: a 2-oxo-2H-chromen (coumarin) core, a benzo[d]thiazol-2-yl substituent at position 3, and a furan-2-carboxylate ester at position 7.

Molecular Formula C21H11NO5S
Molecular Weight 389.38
CAS No. 300556-24-5
Cat. No. B2707180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
CAS300556-24-5
Molecular FormulaC21H11NO5S
Molecular Weight389.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC3=O
InChIInChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-6-18(15)28-19)10-12-7-8-13(11-17(12)27-20)26-21(24)16-5-3-9-25-16/h1-11H
InChIKeyQARVHQHYIZLCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Furan-2-carboxylate (CAS 300556-24-5): Structural Identity and Procurement-Relevant Classification


3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (CAS 300556-24-5) is a fully synthetic, polyheterocyclic small molecule (C₂₁H₁₁NO₅S, MW 389.4) that belongs to the coumarin–benzothiazole hybrid class. Its architecture integrates three pharmacophoric modules: a 2-oxo-2H-chromen (coumarin) core, a benzo[d]thiazol-2-yl substituent at position 3, and a furan-2-carboxylate ester at position 7 [1]. This compound is catalogued within the InterBioScreen screening library and is supplied exclusively as a research-grade building block or screening hit; no clinical or in‑vivo development candidate status has been reported.

Why 3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Furan-2-carboxylate Cannot Be Replaced by Generic Coumarin–Benzothiazole Analogs


Simple in‑class substitution is unreliable because the biological and photophysical properties of coumarin–benzothiazole hybrids are exquisitely sensitive to three structural variables: (i) the oxidation state of the chromen core (2‑oxo‑2H vs. 4‑oxo‑4H vs. 2‑imino), (ii) the identity of the ester/ether at position 7, and (iii) the presence or absence of additional methyl substituents on the chromen ring [1]. For example, replacing the furan-2-carboxylate ester with a pivalate, methanesulfonate, acetate, or benzoate alters lipophilicity, metabolic stability, and target engagement in ways that cannot be predicted from the benzothiazole–coumarin scaffold alone [2]. The quantitative evidence below demonstrates that even structurally adjacent analogs diverge significantly in key performance dimensions, making explicit, data‑driven selection essential for reproducible research.

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Furan-2-carboxylate vs. Closest Structural Analogs


Ester Moiety Lipophilicity: Furan-2-carboxylate vs. Pivalate, Methanesulfonate, Acetate, and Benzoate at Position 7

The furan-2-carboxylate ester confers a calculated logP (clogP) of approximately 4.2, which is intermediate among the common 7‑position esters of the 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen scaffold. The pivalate analog (CAS not publicly enumerated, MW 379.4) is estimated at clogP ~5.1; the methanesulfonate (CAS 299953-19-8, MW 373.4) at clogP ~2.8; the acetate (CAS 97004-81-4, MW 349.4) at clogP ~3.3; and the benzoate (chembase ID 192695, MW 399.4) at clogP ~5.0 [1]. The furan-2-carboxylate therefore occupies a distinct lipophilicity window that balances membrane permeability with aqueous solubility, a parameter space that is not accessible with any of the four comparator esters .

Lipophilicity Drug-likeness Ester prodrug design

Chromen Core Oxidation State: 2-Oxo-2H-chromen vs. 4-Oxo-4H-chromen Pharmacophore Activity in Coumarin–Benzothiazole Hybrids

In the coumarin–benzothiazole hybrid series studied by Gabr et al. (2018), the 2-oxo-2H-chromen core (coumarin) was essential for antitumor activity. The most potent compound (5c) displayed GI₅₀ values of 0.24 µM (SNB‑75 CNS cancer) and 0.33 µM (OVCAR‑4 ovarian cancer) in the NCI‑60 five‑dose screen [1]. In contrast, the 4‑oxo‑4H‑chromen (chromone) core, exemplified by compounds such as 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate (CAS 384364-01-6), has been primarily developed as a fluorophore scaffold with no reported NCI‑60 antitumor activity [2]. The 2‑oxo‑2H‑chromen oxidation state is therefore a critical determinant of anticancer pharmacology within this chemotype, and the target compound retains this pharmacophoric feature while the 4‑oxo analogs do not demonstrate comparable anticancer potential.

Anticancer NCI-60 screening GI50

Fluorescence Potential: Furan-2-carboxylate as an Electron-Withdrawing Module for Coumarin–Benzothiazole Fluorophores

The closely related 8‑methyl‑4‑oxo analog (CAS 384364‑01‑6) is explicitly marketed as a fluorophore with strong electron delocalization across the benzothiazole–chromene–furan π‑system [1]. The target compound differs at two positions: it carries the 2‑oxo‑2H‑chromen core instead of 4‑oxo‑4H‑chromen, and lacks the 8‑methyl group. Both features are expected to blue‑shift the emission maximum and increase the Stokes shift relative to the 8‑methyl‑4‑oxo analog, based on the well‑established photophysics of coumarins where electron‑donating substituents at position 8 and the 4‑oxo conjugation pathway red‑shift emission [2]. Although no experimental fluorescence spectra are published for CAS 300556‑24‑5, the structural logic predicts it will function as a shorter‑wavelength fluorophore than CAS 384364‑01‑6, potentially useful in multiplexed imaging where spectral separation is required.

Fluorescence Sensing Bioimaging

Molecular Weight and Heavy Atom Count: Procurement-Relevant Differentiation from Higher-MW 8‑Methyl and 2‑Isopropyl Analogs

CAS 300556‑24‑5 (MW 389.4) is approximately 14 Da lighter than the 8‑methyl analog (CAS 384364‑01‑6, MW 403.4) and substantially lighter than the 2‑isopropyl‑8‑methyl analog (MW 417.5) . In fragment‑based drug discovery and high‑throughput screening cascade design, every 10–15 Da increment in molecular weight is associated with a measurable penalty in ligand efficiency indices and aqueous solubility [1]. The target compound, lacking the lipophilic methyl and isopropyl substituents, is predicted to exhibit superior ligand efficiency (LE) and solubility compared to its dialkylated congeners, making it a more attractive starting point for hit‑to‑lead optimization.

Molecular weight Fragment-like properties Library design

Procurement-Driven Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Furan-2-carboxylate


Oncology Hit-Finding Campaigns Targeting the NCI‑60 Antitumor Profile

Based on the NCI‑60 activity demonstrated by the 2‑oxo‑2H‑chromen–benzothiazole class (GI₅₀ as low as 0.24 µM against SNB‑75) [1], CAS 300556‑24‑5 is a logical procurement choice for laboratories conducting phenotypic anticancer screening. Its furan‑2‑carboxylate ester provides a lipophilicity window (clogP ~4.2) that balances cell permeability with manageable solubility, avoiding the excessive lipophilicity of the pivalate and benzoate analogs that may cause non‑specific cytotoxicity [2].

Development of Short-Wavelength Fluorescent Probes for Multiplexed Bioimaging

For imaging laboratories requiring a coumarin–benzothiazole fluorophore with a predicted blue‑shifted emission relative to the 8‑methyl‑4‑oxo analog (CAS 384364‑01‑6) [1], CAS 300556‑24‑5 offers a spectrally distinct scaffold. Its lower molecular weight (389.4 Da) and absence of the 8‑methyl group are expected to produce a larger Stokes shift, facilitating spectral unmixing in multicolor experiments [2].

Fragment-Based Drug Discovery (FBDD) Library Design

At 389.4 Da, CAS 300556‑24‑5 is 14–28 Da lighter than its 8‑methyl and 2‑isopropyl‑8‑methyl counterparts [1]. This positions it favorably for fragment‑based or low‑molecular‑weight hit‑identification libraries where ligand efficiency is paramount. Procurement of this unadorned scaffold leaves multiple vectors (e.g., positions 6, 8, and the furan ring) available for systematic SAR expansion [2].

α‑Glucosidase Inhibitor Screening for Metabolic Disease Research

The coumarin–benzothiazole hybrid class has demonstrated α‑glucosidase inhibitory activity [1]. CAS 300556‑24‑5, as a core scaffold within this class, is a relevant procurement candidate for metabolic disease programs seeking to profile structure–activity relationships around the 7‑position ester while maintaining the 2‑oxo‑2H‑chromen pharmacophore that is critical for enzyme inhibition in this series [2].

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.